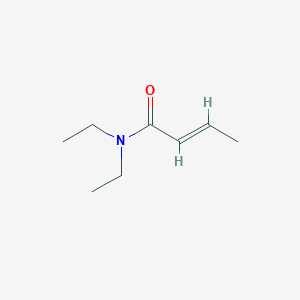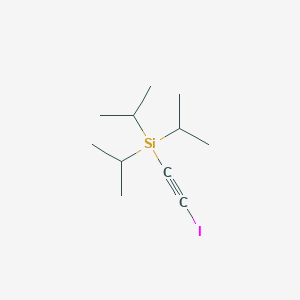
(Iodoethynyl)triisopropylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Iodoethynyl)triisopropylsilane is an organosilicon compound with the molecular formula C11H21ISi It is characterized by the presence of an iodoethynyl group attached to a triisopropylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: (Iodoethynyl)triisopropylsilane can be synthesized through the reaction of triisopropylsilylacetylene with iodine in the presence of a base. The reaction typically proceeds as follows:
Starting Materials: Triisopropylsilylacetylene and iodine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. A base such as potassium carbonate is used to facilitate the reaction.
Procedure: Triisopropylsilylacetylene is dissolved in a suitable solvent, such as tetrahydrofuran (THF), and iodine is added slowly. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This includes the use of larger reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (Iodoethynyl)triisopropylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form triisopropylsilylacetylene.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, copper(I) iodide, and bases like triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: Formation of new carbon-carbon bonds, leading to various substituted alkynes.
Reduction Reactions: Triisopropylsilylacetylene.
Scientific Research Applications
(Iodoethynyl)triisopropylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of silicon-containing polymers and materials.
Medicinal Chemistry: Investigated for its potential use in the synthesis of bioactive compounds.
Catalysis: Acts as a precursor in the development of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of (Iodoethynyl)triisopropylsilane primarily involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The iodoethynyl group is highly reactive, allowing for the formation of new bonds through substitution or coupling. The triisopropylsilane moiety provides steric protection, influencing the selectivity and outcome of reactions.
Comparison with Similar Compounds
Triisopropylsilylacetylene: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
(Trimethylsilyl)ethynyl iodide: Similar structure but with trimethylsilyl instead of triisopropylsilyl, leading to different steric and electronic properties.
Uniqueness: (Iodoethynyl)triisopropylsilane is unique due to the combination of the reactive iodoethynyl group and the bulky triisopropylsilane moiety. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible with other reagents.
Properties
IUPAC Name |
2-iodoethynyl-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ISi/c1-9(2)13(8-7-12,10(3)4)11(5)6/h9-11H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUSARJAXABPTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CI)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ISi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
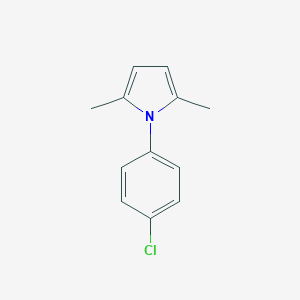
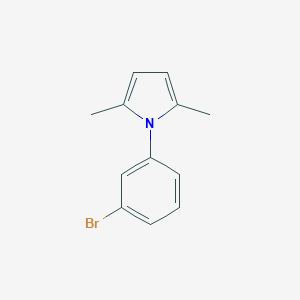
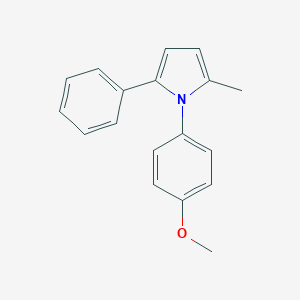
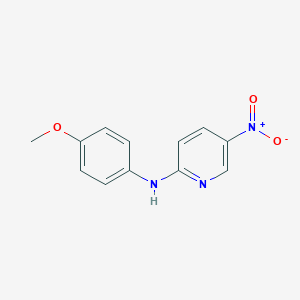
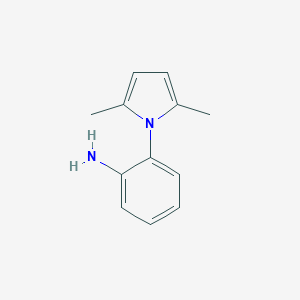
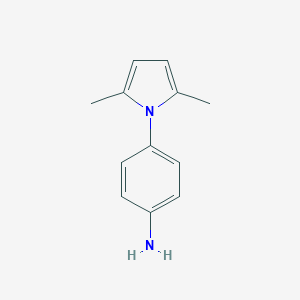
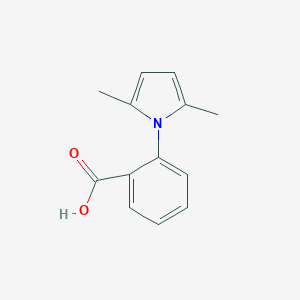
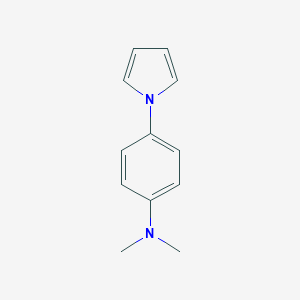
![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)
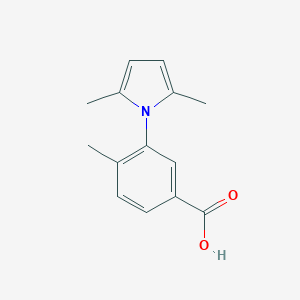
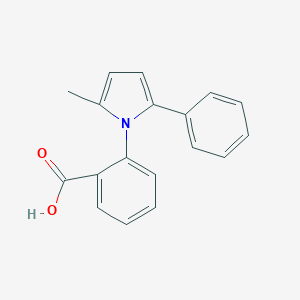
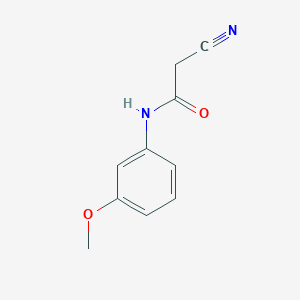
![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)
